molecular formula C10H13NO B13948865 3-Methoxy-2-(prop-2-en-1-yl)aniline CAS No. 340774-75-6

3-Methoxy-2-(prop-2-en-1-yl)aniline

Cat. No.: B13948865
CAS No.: 340774-75-6
M. Wt: 163.22 g/mol
InChI Key: UQKYZJRHFVXHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(prop-2-en-1-yl)aniline is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and a prop-2-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(prop-2-en-1-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of methoxy and prop-2-en-1-yl groups makes it a valuable intermediate in organic synthesis and research .

Properties

CAS No.

340774-75-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-methoxy-2-prop-2-enylaniline

InChI

InChI=1S/C10H13NO/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3-4,6-7H,1,5,11H2,2H3

InChI Key

UQKYZJRHFVXHJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.